tert-butyl 4-amino-5-cyano-11,13-dimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,4'-piperidine]-1'-carboxylate
Overview
Description
tert-Butyl 2’-amino-3’-cyano-7’,9’-dimethyl-1H-spiro[piperidine-4,4’-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine]-1-carboxylate is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2’-amino-3’-cyano-7’,9’-dimethyl-1H-spiro[piperidine-4,4’-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine]-1-carboxylate typically involves multi-step organic reactions. The process often starts with the preparation of key intermediates, which are then subjected to cyclization and functional group modifications. Common reagents used in these reactions include organometallic catalysts, protecting groups, and various solvents to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing more efficient purification techniques. The use of green chemistry principles, such as solvent recycling and minimizing waste, is also considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2’-amino-3’-cyano-7’,9’-dimethyl-1H-spiro[piperidine-4,4’-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine]-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic catalysts, acids, bases, and solvents like dichloromethane, ethanol, and water. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 2’-amino-3’-cyano-7’,9’-dimethyl-1H-spiro[piperidine-4,4’-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine]-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .
Biology
In biology, this compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential .
Medicine
In medicine, tert-butyl 2’-amino-3’-cyano-7’,9’-dimethyl-1H-spiro[piperidine-4,4’-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine]-1-carboxylate is explored as a lead compound for drug development. Its ability to modulate specific molecular pathways makes it a candidate for the treatment of various diseases .
Industry
In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique properties contribute to the enhancement of material performance and durability .
Mechanism of Action
The mechanism of action of tert-butyl 2’-amino-3’-cyano-7’,9’-dimethyl-1H-spiro[piperidine-4,4’-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine]-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that promote cellular responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spiro compounds and heterocyclic molecules with comparable structures. Examples include:
Uniqueness
The uniqueness of tert-butyl 2’-amino-3’-cyano-7’,9’-dimethyl-1H-spiro[piperidine-4,4’-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine]-1-carboxylate lies in its spiro structure, which imparts distinct chemical and biological properties. This structure allows for unique interactions with molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
tert-butyl 4-amino-5-cyano-11,13-dimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,4'-piperidine]-1'-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S/c1-12-10-13(2)25-19-15(12)16-17(30-19)22(14(11-23)18(24)28-16)6-8-26(9-7-22)20(27)29-21(3,4)5/h10H,6-9,24H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNHMRUWJIXTFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C4(CCN(CC4)C(=O)OC(C)(C)C)C(=C(O3)N)C#N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501102826 | |
Record name | 1,1-Dimethylethyl 2′-amino-3′-cyano-7′,9′-dimethylspiro[piperidine-4,4′-[4H]pyrano[2′,3′:4,5]thieno[2,3-b]pyridine]-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501102826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
371136-07-1 | |
Record name | 1,1-Dimethylethyl 2′-amino-3′-cyano-7′,9′-dimethylspiro[piperidine-4,4′-[4H]pyrano[2′,3′:4,5]thieno[2,3-b]pyridine]-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=371136-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 2′-amino-3′-cyano-7′,9′-dimethylspiro[piperidine-4,4′-[4H]pyrano[2′,3′:4,5]thieno[2,3-b]pyridine]-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501102826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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